3-Indolyl-butylamine

enzymology melatonin biosynthesis substrate selectivity

3-Indolyl-butylamine (systematic name: 4-(1H-indol-3-yl)butan-1-amine; CAS: 669-70-5, also catalogued as 1367934-59-5) is a C4‑chain indolealkylamine with the molecular formula C₁₂H₁₆N₂ and a molecular weight of 188.27 g/mol. The compound belongs to the indolealkylamine class and is most widely studied under the research code EMD 23,448 as an atypical dopamine (DA) autoreceptor‑selective partial agonist with a distinct pharmacological profile that differentiates it from both shorter‑chain indolealkylamines and classical DA agonists.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
Cat. No. B8529733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Indolyl-butylamine
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC(CCN)C1=CC2=CC=CC=C2N1
InChIInChI=1S/C12H16N2/c1-9(6-7-13)12-8-10-4-2-3-5-11(10)14-12/h2-5,8-9,14H,6-7,13H2,1H3
InChIKeyMZECXFXXCLGDLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Indolyl-butylamine (CAS 669-70-5) – A Differentiated Indolealkylamine Probe for Dopamine Autoreceptor and Enzymatic Substrate Studies


3-Indolyl-butylamine (systematic name: 4-(1H-indol-3-yl)butan-1-amine; CAS: 669-70-5, also catalogued as 1367934-59-5) is a C4‑chain indolealkylamine with the molecular formula C₁₂H₁₆N₂ and a molecular weight of 188.27 g/mol . The compound belongs to the indolealkylamine class and is most widely studied under the research code EMD 23,448 as an atypical dopamine (DA) autoreceptor‑selective partial agonist with a distinct pharmacological profile that differentiates it from both shorter‑chain indolealkylamines and classical DA agonists [1][2]. It is also employed as a substrate probe for serotonin N‑acetyltransferase (AANAT) where its 60‑fold reduced catalytic efficiency relative to serotonin provides a quantitative, chain‑length‑dependent benchmark for enzymatic studies [3].

Why 3-Indolyl-butylamine Cannot Be Replaced by Shorter- or Longer-Chain Indolealkylamines or Classical DA Agonists


Indolealkylamines are not interchangeable surrogates: the length of the alkylamine side chain fundamentally controls both enzymatic processing and receptor pharmacology. Shortening the chain to three carbons (3-indolepropylamine) yields a 20‑fold reduction in AANAT catalytic efficiency, while the four‑carbon butyl chain of 3-indolyl-butylamine produces a 60‑fold reduction—demonstrating that even a single‑methylene difference drives a 3‑fold shift in substrate selectivity [1]. On the receptor side, classical DA agonists such as apomorphine and N‑propylnorapomorphine (NPA) act as full agonists at both presynaptic and normosensitive postsynaptic DA receptors, whereas 3-indolyl-butylamine (EMD 23,448) behaves as a partial agonist with markedly higher intrinsic activity at supersensitive versus normosensitive postsynaptic sites [2][3]. Furthermore, unlike many indolealkylamines that robustly engage serotonin (5‑HT) systems, microiontophoretic application of EMD 23,448 does not alter the firing of serotonin‑containing dorsal raphé neurons, underscoring a dopamine‑centric selectivity that is absent in most tryptamine‑class analogs [4]. These quantitative, structure‑dependent divergences mean that substituting a generic indolealkylamine or a standard DA agonist for 3-indolyl-butylamine will yield materially different experimental outcomes in any enzymatic-, receptor-, or circuit‑level investigation.

3-Indolyl-butylamine – Quantitative Comparator Evidence for Differentiated Scientific Selection


AANAT Substrate Efficiency: 60‑Fold Slower Than Serotonin; 3‑Fold Slower Than 3‑Indolepropylamine

In a direct head‑to‑head enzymatic assay with purified serotonin N‑acetyltransferase (AANAT), 3‑indolyl‑butylamine was processed 60‑fold less efficiently than the natural substrate serotonin (kcat/Km = 1.0 relative), while the shorter‑chain analog 3‑indolepropylamine showed a 20‑fold reduction. This represents a 3‑fold difference in catalytic efficiency attributable solely to the addition of one methylene unit in the side chain [1]. No other comparator demonstrated an intermediate efficiency, establishing the butylamine derivative as a quantitative tool for probing AANAT active‑site steric constraints.

enzymology melatonin biosynthesis substrate selectivity

Dopamine Autoreceptor Partial Agonist Efficacy: EMD 23,448 = 0.19 vs. NPA = 1.0; Superior to Both 3‑PPP Enantiomers

Using EEDQ‑mediated irreversible receptor inactivation and Furchgott analysis in the rat striatal γ‑butyrolactone (GBL)‑induced L‑DOPA accumulation model, the efficacy of EMD 23,448 at DA autoreceptors was quantified as 0.19 relative to the full agonist N‑propylnorapomorphine (NPA; efficacy = 1.0). By comparison, (+)-3‑PPP showed an efficacy of 0.12 and (−)-3‑PPP only 0.05 [1]. After 86% irreversible receptor blockade, EMD 23,448's maximal response fell to 60% of control, confirming partial agonism, whereas apomorphine's dose‑response curve shifted rightward 6‑fold with no reduction in maximal response, indicative of full agonism and large receptor reserve [2].

dopamine pharmacology receptor occupancy theory autoreceptor selectivity

Differential Activation of Supersensitive vs. Normosensitive Postsynaptic DA Receptors: 5.6‑Fold Lower ED50 at Supersensitive Sites

In rats with unilateral 6‑hydroxydopamine (6‑OHDA) lesions of the substantia nigra—which render postsynaptic DA receptors supersensitive—EMD 23,448 elicited contralateral turning with an ED50 of 0.9 mg/kg i.p. Conversely, at normosensitive postsynaptic DA receptors in intact rats, it failed to produce stereotypy at doses up to 5.0 mg/kg i.p. (ED50 > 5.0 mg/kg) [1]. This ≥5.6‑fold potency differential at supersensitive versus normosensitive postsynaptic sites contrasts sharply with apomorphine, which potently activates both receptor populations. The same study showed that EMD 23,448 was devoid of emetic activity in beagles at 81 µg/kg i.v., a dose at which apomorphine reliably induces emesis [1].

dopamine receptor supersensitivity 6-OHDA lesion behavioral pharmacology

D2 Receptor Binding Affinity: EMD 23,448 Ki = 205 nM; Distinguishes Itself from High‑Affinity Agonists

In competition binding assays using [³H]-apomorphine on rat striatal membranes, EMD 23,448 displaced the radioligand with a Ki of 205 nM [1]. This relatively modest affinity contrasts with apomorphine itself (Ki ≈ 1–10 nM at D2High sites) and with NPA (sub‑nanomolar affinity). Despite this lower binding affinity, EMD 23,448 retains potent functional activity at DA autoreceptors (GBL reversal ED50 = 1.0 mg/kg i.p.) due to the large receptor reserve present at presynaptic sites [2]. The dissociation between moderate binding affinity and robust presynaptic functional potency is a hallmark of this compound and differentiates it from classical high‑affinity DA agonists that exhibit tighter coupling between binding and postsynaptic functional response.

D2 receptor binding radioligand displacement atypical dopamine agonist

Dopamine‑Selective Neuronal Profile: No Effect on Serotonin or Norepinephrine Neurons at Active DA‑Autoreceptor Concentrations

Microiontophoretic application of EMD 23,448 onto identified neurons in anesthetized rats inhibited the firing of dopamine neurons in the substantia nigra but had no effect on the firing rate of norepinephrine‑containing neurons in the locus coeruleus or serotonin‑containing neurons in the dorsal raphé nucleus [1]. This is a critical differentiation from many indolealkylamines, including tryptamine and its N,N‑dimethyl and 5‑methoxy derivatives, which typically exhibit significant affinity for serotonin receptors and alter serotonergic neuronal activity [2]. The electrophysiological selectivity was corroborated by the observation that intravenous EMD 23,448 increased the activity of dopamine‑sensitive caudate neurons only at doses that inhibited nigral DA neurons, and this caudate effect appeared indirect (absent upon direct iontophoretic application to caudate neurons), confirming a presynaptic locus of action [1].

electrophysiology dopamine neuron selectivity microiontophoresis

High‑Value Procurement Scenarios for 3-Indolyl-butylamine Based on Verified Quantitative Evidence


Calibrated Negative‑Control Substrate for Serotonin N‑Acetyltransferase (AANAT) Kinetic Studies

In melatonin‑biosynthesis enzymology, 3‑indolyl‑butylamine serves as a precisely characterized low‑efficiency substrate (60‑fold slower than serotonin; 3‑fold slower than 3‑indolepropylamine) [1]. Its defined kcat/Km penalty, traced to the C4 side‑chain length, makes it the preferred negative‑control compound for: (i) validating active‑site steric models of AANAT; (ii) assessing the impact of active‑site mutations on substrate tolerance; and (iii) calibrating high‑throughput AANAT inhibitor screens where a low‑activity substrate baseline is needed to maximize the assay window for inhibitor detection [1].

Pharmacological Tool for Isolating Presynaptic Dopamine Autoreceptor Function in Receptor‑Reserve Research

With a quantified partial‑agonist efficacy of 0.19 (relative to NPA) and a 60% maximal response after 86% receptor inactivation, EMD 23,448 is uniquely suited for occupancy‑response studies at striatal DA autoreceptors [2][3]. Its intermediate efficacy enables experimental protocols—including irreversible receptor inactivation with EEDQ and Furchgott analysis—that cannot be performed with full agonists (apomorphine, NPA) because their large receptor reserve masks partial inactivation effects [3]. This makes the compound an essential procurement priority for laboratories studying the theoretical basis of autoreceptor‑selective drug action.

Selective Activator of Supersensitive Postsynaptic DA Receptors in Rodent Models of Dopamine Denervation

The ≥5.6‑fold selectivity window for supersensitive over normosensitive postsynaptic DA receptors (ED50 0.9 mg/kg for contralateral turning in 6‑OHDA‑lesioned rats vs. >5.0 mg/kg for stereotypy in intact rats) [4] positions 3‑indolyl‑butylamine as the compound of choice for: (i) behavioral quantification of lesion‑induced receptor supersensitivity; (ii) evaluating the time‑course of receptor adaptations following chronic antipsychotic exposure; and (iii) screening compounds that modulate postsynaptic DA receptor sensitivity without confounding activation of normosensitive receptors—a capability not offered by apomorphine or other non‑selective DA agonists [4].

Dopamine‑Selective Electrophysiology Probe for Circuit Dissection Without Serotonergic Interference

The demonstrated absence of effect on norepinephrine (locus coeruleus) and serotonin (dorsal raphé) neuronal firing at doses that fully engage DA autoreceptors [5] makes 3‑indolyl‑butylamine the preferred iontophoretic or systemic probe for electrophysiological studies requiring clean dopaminergic modulation. This is particularly valuable in brain regions such as the prefrontal cortex or ventral striatum where DA, NE, and 5‑HT innervation overlap, and where the use of classical indolealkylamines or mixed‑action agonists would introduce interpretive confounds [5].

Quote Request

Request a Quote for 3-Indolyl-butylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.